molecular formula C28H30O6 B3301594 1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose CAS No. 91110-24-6

1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose

Cat. No.: B3301594
CAS No.: 91110-24-6
M. Wt: 462.5 g/mol
InChI Key: CPWPSDGLXXKBKZ-BIYDSLDMSA-N
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Description

1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose is a ribose-derived compound used primarily in nucleoside synthesis. It is characterized by the presence of acetyl and benzyl groups attached to the ribofuranose ring, which play a crucial role in its chemical behavior and applications .

Mechanism of Action

Target of Action

1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose, also known as 2,3,5-Tris-O-benzyl-beta-D-ribofuranose acetate, is primarily used in the synthesis of nucleosides . Nucleosides are the building blocks of DNA and RNA, and they play a crucial role in many biological processes, including gene expression, protein synthesis, and cell division .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is first reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction . This reaction forms a silyl-protected nucleoside, which is then deprotected by an acid or base to form a pure artificial nucleotide .

Biochemical Pathways

The compound affects the biochemical pathway of nucleoside synthesis. By providing a source of ribose, it contributes to the formation of nucleosides, which are then incorporated into nucleic acids. These nucleic acids are essential for the storage and transmission of genetic information .

Result of Action

The primary result of the action of this compound is the formation of artificial nucleotides. These nucleotides can then be incorporated into DNA or RNA, influencing the genetic information of the organism .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the temperature and pH can affect the efficiency of the silyl-Hilbert–Johnson reaction . Additionally, the presence of other compounds, such as TMSOTf, is necessary for the reaction to proceed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose typically involves multiple steps. One common method starts with ribose, which undergoes methylation using thionyl chloride and methyl alcohol at low temperatures (0–5°C). This is followed by benzylation using benzyl chloride in the presence of potassium carbonate and pyridine at elevated temperatures (60–70°C). The final step involves acetylation using glacial acetic acid and acetic anhydride at temperatures between -5 to 5°C .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain nucleoside analogs that require precise structural features .

Properties

IUPAC Name

[(2S,3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWPSDGLXXKBKZ-BIYDSLDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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